6-(2-Trifluoromethylphenyl)-2-methylpyridine
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Overview
Description
6-(2-Trifluoromethylphenyl)-2-methylpyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is characterized by its aromatic structure, which includes a pyridine ring substituted with a trifluoromethylphenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Trifluoromethylphenyl)-2-methylpyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethyl-containing building blocks, which are then assembled into the desired pyridine structure .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The direct fluorination method, which involves the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine, is commonly employed . This method is favored for its efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Trifluoromethylphenyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(2-Trifluoromethylphenyl)-2-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Trifluoromethylphenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain ion channels, such as the transient receptor potential ion channel TRPA1 . This inhibition is achieved through the binding of the compound to the pore domain of the ion channel, preventing its activation by chemical stimuli .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the position of substitution on the pyridine ring.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Trifluoromethylated Phenyl Compounds: Include compounds like fluoxetine and celecoxib, which have significant pharmaceutical applications.
Uniqueness
6-(2-Trifluoromethylphenyl)-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the methyl group on the pyridine ring enhances its stability and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
112432-95-8 |
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Molecular Formula |
C13H10F3N |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-methyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-5-4-8-12(17-9)10-6-2-3-7-11(10)13(14,15)16/h2-8H,1H3 |
InChI Key |
RJBFWUGRAJOVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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